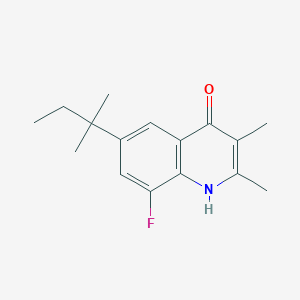

8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol

Description

Properties

CAS No. |

648942-29-4 |

|---|---|

Molecular Formula |

C16H20FNO |

Molecular Weight |

261.33 g/mol |

IUPAC Name |

8-fluoro-2,3-dimethyl-6-(2-methylbutan-2-yl)-1H-quinolin-4-one |

InChI |

InChI=1S/C16H20FNO/c1-6-16(4,5)11-7-12-14(13(17)8-11)18-10(3)9(2)15(12)19/h7-8H,6H2,1-5H3,(H,18,19) |

InChI Key |

ODSYUKSVFRRHCR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC2=C(C(=C1)F)NC(=C(C2=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluoro, dimethyl, and tert-pentyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

a. Hydroxyl Group Reactions

The hydroxyl group at position 4 undergoes nucleophilic acyl substitution, as demonstrated in esterification reactions with substituted benzoic acids. For example, analogous compounds form benzoate derivatives (e.g., 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate) under basic conditions, with yields influenced by steric factors .

b. Quinoline Ring Reactivity

While direct reactivity data for the quinoline core of this compound is limited, general quinoline chemistry suggests potential for electrophilic substitution at electron-rich positions. Structural analogs like Tebufloquin ( ) highlight the impact of substituents on stability and reactivity, though the tert-pentyl group’s bulkiness may modulate reaction pathways.

Reaction Conditions and Optimization

Key reaction parameters from related syntheses include:

-

Core formation : Polyphosphoric acid as a catalyst at 150°C .

-

Esterification : Basic conditions (e.g., sodium hydroxide) to facilitate nucleophilic acyl substitution .

-

Yield considerations : Steric hindrance from bulky substituents (e.g., tert-pentyl) may reduce reactivity or require adjusted reaction times.

Scientific Research Applications

8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

8-Chloro-2,3-dimethyl-4-quinolinol (C₁₁H₁₀ClNO)

- Key Differences : Replaces fluorine at position 8 with chlorine and lacks the tert-pentyl group.

- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability and increase toxicity.

2,6-Bis(trifluoromethyl)quinolin-4-ol (C₁₁H₅F₆NO)

- Key Differences : Features two trifluoromethyl (CF₃) groups instead of methyl and tert-pentyl.

- Impact : CF₃ groups are strong electron-withdrawing substituents, enhancing oxidative stability but reducing nucleophilic reactivity. This compound’s higher molecular weight (281.15 g/mol) and planar structure contrast with the steric bulk of tert-pentyl in the target compound .

7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol

- Key Differences : Contains additional chlorine at position 7 and a trifluoromethyl group at position 2.

- This compound’s solubility in polar organic solvents (e.g., DMSO) suggests higher bioavailability compared to tert-pentyl-containing derivatives .

Biological Activity

8-Fluoro-2,3-dimethyl-6-(tert-pentyl)quinolin-4-ol is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a fluorine atom, two methyl groups, and a tert-pentyl substituent. This compound has garnered attention for its notable biological activities, particularly as an antifungal agent. Its potential applications extend to medicinal chemistry and agricultural science, especially as a fungicide.

The chemical formula for this compound is with a molecular weight of approximately 273.35 g/mol. The presence of functional groups within its structure allows it to undergo various chemical reactions, making it a versatile intermediate in organic synthesis.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been shown to be effective against various fungal pathogens, including those responsible for rice blast disease (Magnaporthe grisea) and other agricultural pests. The compound's mechanism of action may involve the inhibition of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .

Table 1: Antifungal Activity Against Common Pathogens

| Pathogen | Inhibition Rate (%) |

|---|---|

| Magnaporthe grisea | 100% |

| Phytophthora capsici | Moderate |

| Cucumber gray mold | 82.1% |

| Strawberry anthracnose | 100% |

| Rice sheath blight | 88.5% |

The above table summarizes the inhibition rates of this compound against several pathogens, demonstrating its potential as a powerful antifungal agent.

The exact mechanism by which this compound exerts its antifungal effects is still under investigation. However, it is believed to interact with specific enzymes involved in fungal metabolism, potentially altering their activity and leading to growth inhibition. The presence of fluorine and other substituents may enhance its potency against specific targets within fungal cells.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

- In Vitro Studies : A series of in vitro assays demonstrated that the compound showed significant antifungal activity at low concentrations (as low as 10 mg/L), outperforming traditional fungicides in some cases .

- Structural Modifications : Research has also explored how structural modifications influence biological activity and toxicity profiles. Compounds with similar structures have been synthesized and tested for their bactericidal properties, revealing that certain derivatives exhibit enhanced activity against resistant strains of pathogens .

- Comparative Analysis : A comparative analysis with similar compounds such as Tebufloquin and Chloroquine showed that while all share antifungal properties, this compound offers a unique balance between efficacy and reduced toxicity.

Q & A

Q. What in vitro models are suitable for assessing neurotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.